molecular formula C6H6N2O3 B13988842 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde CAS No. 14161-00-3

5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde

Cat. No.: B13988842
CAS No.: 14161-00-3
M. Wt: 154.12 g/mol
InChI Key: SZQDOUUFFRAZPR-UHFFFAOYSA-N
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Description

5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its versatile chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both aldehyde and ketone functional groups in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde can be achieved through a multi-step process. One common method involves the following steps :

    Starting Materials: Ethyl acetoacetate and methyl carbamate.

    Formation of Methyloxazine: The reaction between ethyl acetoacetate and methyl carbamate forms methyloxazine.

    Reaction with Propanolamine: Methyloxazine is then reacted with propanolamine in a sealed vial under solventless conditions at 160°C for 6 hours.

    Oxidation: The resulting product is oxidized using selenium dioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and hydrazines can be used under mild conditions.

Major Products Formed

    Oxidation: 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

    Reduction: 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activities or the disruption of nucleic acid functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
  • 3-Hydroxypropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde
  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives

Uniqueness

5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is unique due to the presence of both aldehyde and ketone functional groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-methyl-2,4-dioxo-1H-pyrimidine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-4(2-9)7-6(11)8-5(3)10/h2H,1H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQDOUUFFRAZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295968
Record name 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14161-00-3
Record name NSC106585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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